3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile
Description
3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile is a small molecule featuring a benzonitrile core substituted with a piperidine-pyrazine ether moiety. This compound is structurally characterized by a pyrazine ring linked via an oxygen atom to a piperidine scaffold, which is further connected to the benzonitrile group through a methylene bridge.
Its synthesis likely involves nucleophilic substitution or coupling reactions, akin to methods described for similar compounds (e.g., heating piperidine derivatives with benzonitrile precursors in polar solvents) .
Properties
IUPAC Name |
3-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c19-11-16-2-1-3-17(10-16)13-22-8-4-15(5-9-22)14-23-18-12-20-6-7-21-18/h1-3,6-7,10,12,15H,4-5,8-9,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYGBCYOXZPCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=CC(=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazine moiety: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Attachment of the piperidine ring: The piperidine ring is introduced via nucleophilic substitution or cyclization reactions.
Coupling with benzonitrile: The final step involves coupling the intermediate with benzonitrile under suitable conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups or to reduce the overall molecular complexity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine moiety may play a key role in binding to these targets, while the piperidine ring and benzonitrile group contribute to the overall stability and specificity of the interaction. This compound may modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between 3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile and analogous compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: The target compound uniquely combines a pyrazine-ether linkage with a piperidine-benzonitrile scaffold, distinguishing it from bis-piperidine analogs (e.g., ) or trifluoromethyl-containing derivatives (e.g., ). Pyrazine vs.
Biological Implications :
- The trifluoromethyl group in enhances lipophilicity and metabolic stability, whereas the pyrazine-ether in the target compound may improve hydrogen-bonding capacity.
- Chiral centers in highlight the importance of stereochemistry in biological activity, though the target compound lacks evident stereogenic centers.
Synthetic Complexity: The target compound’s ether linkage may require specialized coupling conditions (e.g., Mitsunobu or nucleophilic substitution), contrasting with simpler alkylation steps in or .
Pharmacological Hypotheses: The benzonitrile group is common in kinase inhibitors (e.g., c-Met or ALK inhibitors), suggesting the target compound could modulate similar pathways.
Biological Activity
3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile, a compound with diverse potential biological activities, has garnered attention in pharmaceutical research. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 311.4 g/mol. The structure features a piperidine ring substituted with a pyrazinyl ether and a benzonitrile group, which may contribute to its biological properties.
1. Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives designed to inhibit the PD-1/PD-L1 interaction demonstrated promising results. Compound 7 , a related structure, showed an IC50 value of 8.52 μM against PD-L1, indicating strong potential as an immune checkpoint inhibitor .
The mechanism underlying the anticancer activity appears to involve the inhibition of PD-1/PD-L1 signaling pathways, which are crucial for tumor immune evasion. The binding affinity of these compounds to PD-L1 suggests that they can effectively disrupt this interaction, leading to enhanced immune responses against tumors.
3. Neuropharmacological Effects
In addition to anticancer properties, there is evidence suggesting that derivatives of this compound may influence neuronal activity. Research on piperidine derivatives indicates their potential in managing neuropathic pain through modulation of voltage-gated calcium channels . This highlights the versatility of the compound's biological effects beyond oncology.
Case Study 1: PD-L1 Inhibition
In a study focused on the synthesis and evaluation of various benzonitrile derivatives, compound 7 was highlighted for its potent inhibitory activity against PD-L1 with an IC50 value of 8.52 μM. The study utilized HTRF assays to confirm binding affinity and explored structural modifications that could enhance efficacy .
Case Study 2: Neuroprotective Effects
Another investigation examined the neuroprotective effects of piperidine derivatives in models of neuropathic pain. The study found that certain modifications to the piperidine structure could significantly enhance analgesic effects without cytotoxicity at therapeutic doses . This suggests that this compound could be further explored for pain management applications.
Data Tables
| Compound Name | Molecular Formula | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound 7 | C18H21N3O2 | 8.52 | PD-L1 Inhibition |
| Related Analog | C18H21N3O2 | 12.28 | PD-L1 Inhibition |
| Piperidine Derivative | CxHyNzOa | N/A | Neuropathic Pain Relief |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
